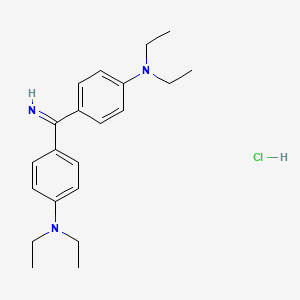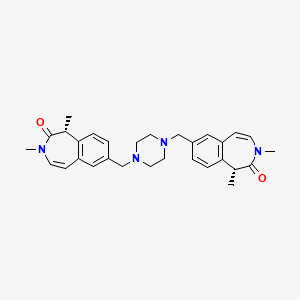
Bet-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It exhibits inhibitory potencies with pIC50 values of 7.8 for BET bromodomain 1 and 7.6 for BET bromodomain 2 . BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. Bet-IN-17 is primarily used in scientific research for its potential therapeutic applications in cancer and other diseases.
Vorbereitungsmethoden
The synthesis of Bet-IN-17 involves multiple steps, typically starting with the preparation of key intermediates followed by their assembly into the final compound. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods often involve optimizing these synthetic routes for scalability, yield, and purity. The process may include steps such as condensation reactions, cyclization, and purification through chromatography .
Analyse Chemischer Reaktionen
Bet-IN-17 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its inhibitory activity.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, affecting its binding affinity to BET proteins.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bet-IN-17 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of BET proteins and their role in gene regulation.
Biology: Employed in cellular assays to investigate the effects of BET inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating cancers, inflammatory diseases, and other conditions where BET proteins are implicated.
Industry: Utilized in drug discovery and development processes to identify and optimize new BET inhibitors.
Wirkmechanismus
Bet-IN-17 exerts its effects by binding to the bromodomains of BET proteins, displacing them from acetylated histone tails. This displacement disrupts the interaction between BET proteins and chromatin, leading to changes in gene expression. The primary molecular targets of this compound are the bromodomains of BET proteins, particularly bromodomain 1 and bromodomain 2. The pathways involved include the regulation of transcription factors and the modulation of super-enhancer regions in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Bet-IN-17 is compared with other BET inhibitors such as:
JQ1: A specific, reversible BET bromodomain inhibitor that targets BRD4 with high affinity.
ABBV-744: A BDII-selective BET bromodomain inhibitor used in research on inflammatory diseases, cancer, and AIDS.
dBET6: A selective and cell-permeable degrader of BET based on proteolysis-targeting chimeras (PROTACs).
This compound is unique in its pan-inhibitory activity, targeting multiple BET bromodomains with high potency. This broad-spectrum inhibition distinguishes it from more selective inhibitors like JQ1 and ABBV-744 .
Eigenschaften
Molekularformel |
C30H36N4O2 |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
(1R)-7-[[4-[[(1R)-1,3-dimethyl-2-oxo-1H-3-benzazepin-7-yl]methyl]piperazin-1-yl]methyl]-1,3-dimethyl-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C30H36N4O2/c1-21-27-7-5-23(17-25(27)9-11-31(3)29(21)35)19-33-13-15-34(16-14-33)20-24-6-8-28-22(2)30(36)32(4)12-10-26(28)18-24/h5-12,17-18,21-22H,13-16,19-20H2,1-4H3/t21-,22-/m1/s1 |
InChI-Schlüssel |
OGOHNIGBBSGMEG-FGZHOGPDSA-N |
Isomerische SMILES |
C[C@@H]1C2=C(C=CN(C1=O)C)C=C(C=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)[C@H](C(=O)N(C=C5)C)C |
Kanonische SMILES |
CC1C2=C(C=CN(C1=O)C)C=C(C=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)C(C(=O)N(C=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)



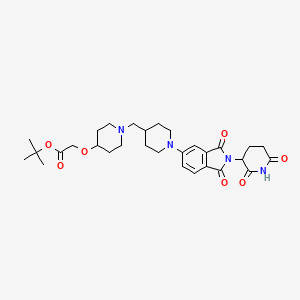
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
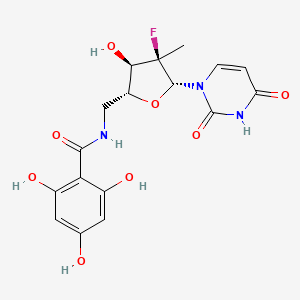
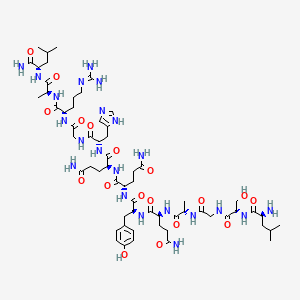
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
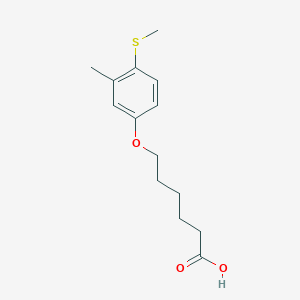
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
